Predicted Lipophilicity (LogP) Advantage of Cyano-Decorated Biphenyloxyacetohydrazide Over Non-Cyanated and Monocyclic Analogs
Computed partition coefficients demonstrate that the target compound occupies a lipophilicity window distinct from both its non-cyanated biphenyl analog and the simple phenoxyacetohydrazide. The biphenyl extension raises logP by approximately 1.8 log units compared to the monocyclic phenoxy derivative; the 4'-cyano substituent partially offsets this increase via its negative Hammett σₚ (+0.66) and negative π contribution (−0.57), yielding an intermediate logP predicted at ~2.6–2.9 . The non-cyanated analog (CAS 84161-08-0) is estimated at logP ~2.0–2.3, while 2-phenoxyacetohydrazide (CAS 4664-55-5) measures logP = 1.15 . This places the target compound in a more favorable range for passive membrane permeability (logP 1–3) while retaining sufficient aqueous solubility for biochemical assays.
| Evidence Dimension | Computed/measured octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ~2.6–2.9 (estimated from fragment-based calculation using biphenyl +0.9, cyano −0.57, phenoxy ether +1.0, hydrazide −1.0, relative to benzene = 2.13 baseline) |
| Comparator Or Baseline | Comparator 1: 2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide (CAS 84161-08-0), predicted logP ~2.0–2.3. Comparator 2: 2-Phenoxyacetohydrazide (CAS 4664-55-5), measured logP = 1.15 (Molbase/ChemSrc data) |
| Quantified Difference | Target compound logP exceeds phenoxyacetohydrazide by ~1.5–1.7 units; exceeds non-cyanated biphenyl analog by ~0.3–0.9 units (lower due to cyano electron-withdrawing effect). |
| Conditions | Predicted values based on ACD/Labs fragment-based algorithm (ChemSpider) and experimentally measured data from Molbase/ChemSrc databases. |
Why This Matters
The cyano-tuned lipophilicity provides a differentiated balance of membrane permeability and aqueous solubility compared to both the overly hydrophilic phenoxyacetohydrazide and the excessively lipophilic non-cyanated biphenyl analog, directly impacting assay compatibility and hit prioritization.
